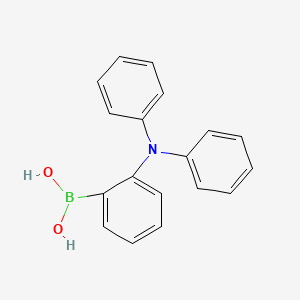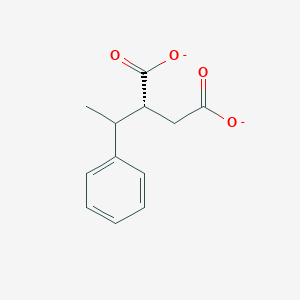
(2R)-2-(1-Phenylethyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1-Phenylethyl)butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a butanedioate group attached to a phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1-Phenylethyl)butanedioate typically involves the esterification of (2R)-2-(1-Phenylethyl)butanedioic acid with an appropriate alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino esters, thioesters.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1-Phenylethyl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-(1-Phenylethyl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the release of the active phenylethyl moiety. This moiety can then interact with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-(1-Phenylethyl)butanedioate
- (2R)-2-(1-Phenylethyl)propanoate
- (2R)-2-(1-Phenylethyl)hexanedioate
Comparison:
(2S)-2-(1-Phenylethyl)butanedioate: The stereochemistry differs, which can affect the compound’s reactivity and biological activity.
(2R)-2-(1-Phenylethyl)propanoate: The shorter carbon chain in the propanoate may result in different physical and chemical properties.
(2R)-2-(1-Phenylethyl)hexanedioate: The longer carbon chain in the hexanedioate can influence its solubility and interaction with biological targets.
(2R)-2-(1-Phenylethyl)butanedioate stands out due to its specific stereochemistry and the balance between its hydrophobic phenylethyl group and hydrophilic butanedioate group, making it unique in its class.
Eigenschaften
Molekularformel |
C12H12O4-2 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
(2R)-2-(1-phenylethyl)butanedioate |
InChI |
InChI=1S/C12H14O4/c1-8(9-5-3-2-4-6-9)10(12(15)16)7-11(13)14/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)/p-2/t8?,10-/m1/s1 |
InChI-Schlüssel |
FDXVETHETURZLC-LHIURRSHSA-L |
Isomerische SMILES |
CC(C1=CC=CC=C1)[C@@H](CC(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(CC(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


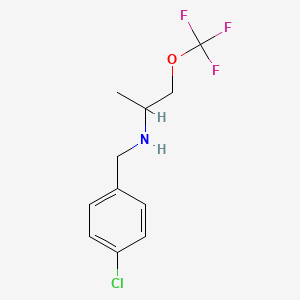
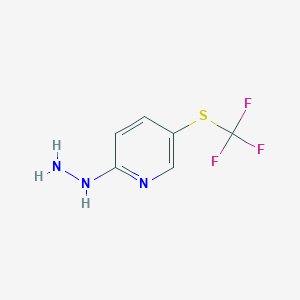

![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
![2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)
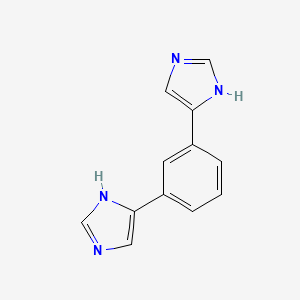

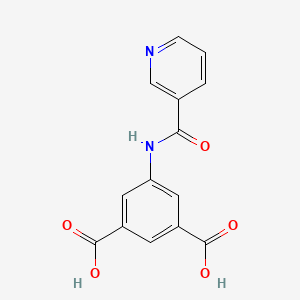
![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)
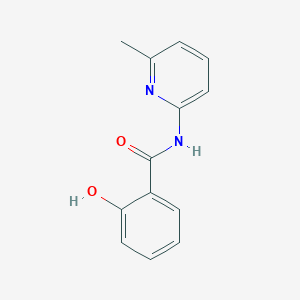

![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
